What are the physical and chemical properties of Cyclopent-3-ene-1-carbonyl chloride?
What are the physical and chemical properties of Cyclopent-3-ene-1-carbonyl chloride?
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclopent-3-ene-1-carbonyl chloride is a reactive acyl chloride derivative of cyclopentene. Its bifunctional nature, containing both a reactive carbonyl group and a carbon-carbon double bond, makes it a potentially valuable building block in organic synthesis, including the development of novel therapeutic agents. This document provides a concise overview of its known physical and chemical properties, general reactivity, and handling considerations.
Chemical Identity and Physical Properties
Cyclopent-3-ene-1-carbonyl chloride, with the CAS number 3744-80-7, is a derivative of cyclopentene characterized by the presence of a carbonyl chloride group.[1][2][3][4] Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇ClO | [1][4] |
| Molecular Weight | 130.57 g/mol | [1][2][4] |
| IUPAC Name | cyclopent-3-ene-1-carbonyl chloride | [1] |
| Synonyms | 3-Cyclopentene-1-carbonyl chloride | [1][4] |
| CAS Number | 3744-80-7 | [1][2][3][4] |
| Boiling Point | 84-85 °C (at 65 Torr) | [4] |
| Predicted Density | ~1.0 g/cm³ | [4] |
Chemical Properties and Reactivity
As an acyl chloride, Cyclopent-3-ene-1-carbonyl chloride exhibits high reactivity, particularly towards nucleophiles. This reactivity profile is central to its application in synthesis.
Key Chemical Characteristics:
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Reactivity with Nucleophiles: The compound readily reacts with a wide range of nucleophiles (e.g., alcohols, amines, water) to form corresponding esters, amides, and carboxylic acids.
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Moisture Sensitivity: It reacts violently with water, hydrolyzing to the corresponding carboxylic acid (3-cyclopentene-1-carboxylic acid) and liberating hydrogen chloride gas.[5] This necessitates handling under anhydrous conditions.
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Thermal Stability: While stable under recommended storage conditions, thermal decomposition can lead to the release of irritating and toxic gases.[5]
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Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[5]
The general reactivity of acyl chlorides like Cyclopent-3-ene-1-carbonyl chloride is a cornerstone of their synthetic utility. This is primarily driven by the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophilic reagents.
Figure 1: General reaction pathway for Cyclopent-3-ene-1-carbonyl chloride.
Synthesis and Experimental Considerations
While detailed, proprietary experimental protocols are not publicly available, the synthesis of Cyclopent-3-ene-1-carbonyl chloride logically proceeds from its corresponding carboxylic acid.
3.1. General Synthetic Approach
The standard method for preparing acyl chlorides involves the treatment of a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Figure 2: A logical workflow for the synthesis of the title compound.
3.2. Experimental Protocol: General Note
A representative, though not specific, protocol would involve the slow addition of thionyl chloride to 3-cyclopentene-1-carboxylic acid in an inert, anhydrous solvent (e.g., dichloromethane or toluene), potentially with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically heated to drive the reaction to completion. Progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The final product is then isolated and purified, commonly by distillation under reduced pressure to avoid thermal decomposition.
Safety and Handling
Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling Cyclopent-3-ene-1-carbonyl chloride.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work should be conducted in a well-ventilated fume hood.
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Handling: Keep away from heat, sparks, open flames, and other ignition sources.[5] The material is flammable and moisture-sensitive.[5][6] Containers should be kept tightly closed in a dry, cool, and well-ventilated area.
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Hazards: This compound causes severe skin burns and eye damage.[5][7] Inhalation may be harmful, and thermal decomposition can produce irritating vapors.[5] It reacts violently with water.[5]
Relevance in Drug Discovery and Development
While specific signaling pathways involving Cyclopent-3-ene-1-carbonyl chloride are not documented in public literature, its utility lies in its role as a synthetic intermediate. Acyl chlorides are fundamental reagents for creating ester and amide bonds, which are prevalent in pharmaceutically active molecules. For instance, a related isomer, 1-Cyclopentene-1-carbonyl chloride, is used in synthesizing compounds for cancer treatment research.[8] The unique stereochemistry and unsaturation of the cyclopentene ring in the title compound offer a scaffold that can be exploited to generate novel chemical entities with potential biological activity. Researchers can use it to introduce the cyclopentenyl-carbonyl moiety into larger molecules to probe structure-activity relationships (SAR) in drug discovery programs.
References
- 1. Cyclopent-3-ene-1-carbonyl chloride | C6H7ClO | CID 13173314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Cyclopentene-1-carbonyl chloride | 3744-80-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Cyclopentanecarbonyl chloride | C6H9ClO | CID 78284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-CYCLOPENTENE-1-CARBONYL CHLORIDE | 59253-90-6 [chemicalbook.com]
